molecular formula C23H24N2O4S B7712623 N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide

N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide

Cat. No.: B7712623
M. Wt: 424.5 g/mol
InChI Key: VQFMGFDCYMVBCM-UHFFFAOYSA-N
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Description

N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of benzyl, sulfamoyl, methoxy, and methyl groups attached to a benzamide core

Preparation Methods

The synthesis of N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with a sulfonyl chloride to form the benzylsulfamoyl intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methoxy reagents under controlled conditions.

    Methylation: The final step involves the methylation of the benzamide core using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide has a wide range of scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Materials Science: Due to its unique chemical properties, it is used in the development of new materials with specific characteristics.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide can be compared with similar compounds such as:

    N-benzyl-3-(benzylsulfamoyl)phenylboronic acid: This compound shares the benzylsulfamoyl group but differs in the presence of a boronic acid moiety.

    N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide: This compound has a similar core structure but includes a chloro and cyanomethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-3-(benzylsulfamoyl)-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-25(17-19-11-7-4-8-12-19)23(26)20-13-14-21(29-2)22(15-20)30(27,28)24-16-18-9-5-3-6-10-18/h3-15,24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFMGFDCYMVBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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